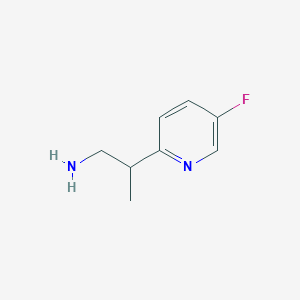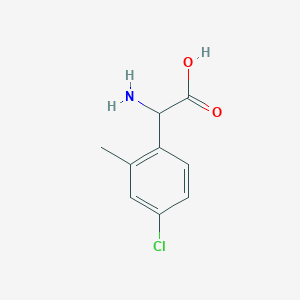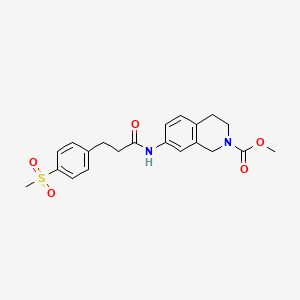
7-(3-(4-(méthylsulfonyl)phényl)propanamido)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(3-(4-(methylsulfonyl)phenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Ce composé a été étudié pour ses propriétés antimicrobiennes. Plus précisément, une étude a synthétisé une série de dérivés de l'indole 2-(4-méthylsulfonylphényl) et a évalué leur activité antibactérienne . Le composé 7g s'est révélé être le candidat antibactérien le plus puissant contre les souches de SARM, E. coli, K. pneumoniae, P. aeruginosa et A. baumannii. Sa dose thérapeutique sûre en fait un agent antimicrobien prometteur.
- En plus de ses effets antimicrobiens, ce composé présente des propriétés anti-inflammatoires. Plusieurs dérivés (composés 7a–k, 8a–c et 9a–c) ont montré une bonne activité anti-inflammatoire, avec une inhibition sélective de la COX-2 par rapport aux médicaments de référence comme l'indométhacine et le célécoxib. Les inhibiteurs sélectifs de la COX-2 sont essentiels pour gérer l'inflammation sans effets secondaires gastriques .
- Notamment, les composés 9a–c libèrent des quantités modérées d'oxyde nitrique (NO), ce qui peut atténuer les effets secondaires cardiovasculaires associés aux inhibiteurs de la COX-2 .
- L'introduction du groupe méthylphénylsulfone (comme on le voit dans ce composé) dans les molécules médicamenteuses a été explorée par les pharmacologues. Cette modification améliore l'activité antiproliférative des médicaments contre les cellules tumorales, ce qui la rend pertinente dans le développement de médicaments antitumoraux .
Activité antimicrobienne
Activité anti-inflammatoire
Amélioration de l'activité antiproliférative
Mécanisme D'action
Target of Action
The primary targets of this compound are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins, thereby alleviating inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, key mediators of inflammation . This results in a decrease in inflammation and associated symptoms.
Pharmacokinetics
In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied for these compounds .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby alleviating inflammation . Some compounds have shown good anti-inflammatory activity and were found to be safe regarding ulcerogenic liability .
Propriétés
IUPAC Name |
methyl 7-[3-(4-methylsulfonylphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(9-4-15)29(2,26)27/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVRQUSVVVGZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
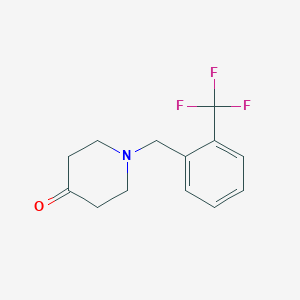
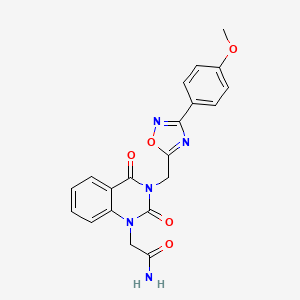
![N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide](/img/structure/B2506594.png)
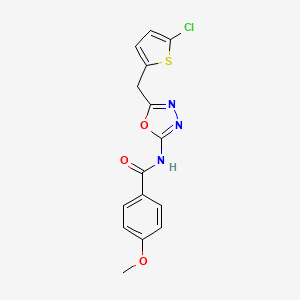
![(1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride](/img/structure/B2506596.png)
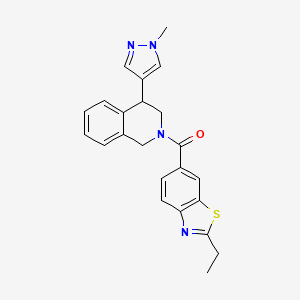
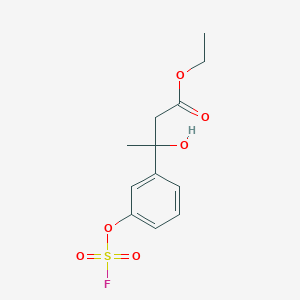
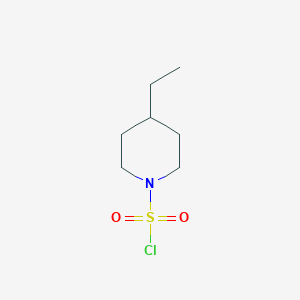
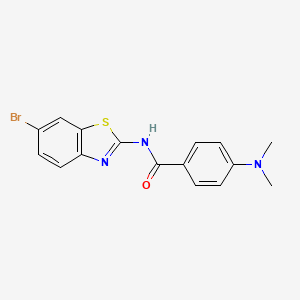
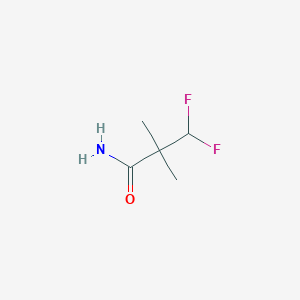
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
